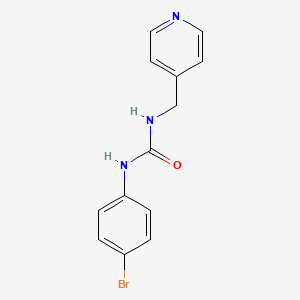

![molecular formula C16H15ClF2N2O3 B5334404 N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea CAS No. 5924-10-7](/img/structure/B5334404.png)

N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea

描述

N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea, also known as CFTRinh-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This molecule has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of cystic fibrosis and other diseases caused by CFTR dysfunction.

科学研究应用

N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve CFTR function in vitro and in vivo, making it a promising candidate for the treatment of cystic fibrosis and other diseases caused by CFTR dysfunction. This compound has also been used as a tool compound to study the physiological and pathological roles of CFTR in various tissues and organs.

作用机制

N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea acts as a potent and selective inhibitor of the CFTR chloride channel. It binds to the cytoplasmic side of the CFTR protein and blocks chloride ion transport through the channel. This results in increased intracellular chloride concentration and decreased transepithelial fluid secretion. This compound has been shown to be effective against both wild-type and mutant forms of CFTR, making it a promising therapeutic agent for the treatment of cystic fibrosis.

Biochemical and Physiological Effects

This compound has been shown to improve CFTR function in vitro and in vivo. In vitro studies have demonstrated that this compound increases chloride ion transport through the CFTR channel and improves airway surface liquid volume in CFTR-deficient epithelial cells. In vivo studies have shown that this compound improves lung function and reduces airway inflammation in animal models of cystic fibrosis. This compound has also been shown to have anti-inflammatory effects in other tissues and organs, such as the intestine and pancreas.

实验室实验的优点和局限性

N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea has several advantages for lab experiments. It is a potent and selective inhibitor of the CFTR chloride channel, making it a useful tool compound for studying the physiological and pathological roles of CFTR in various tissues and organs. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound has some limitations for lab experiments. It has been shown to have off-target effects on other ion channels, such as the calcium-activated chloride channel, which may complicate the interpretation of experimental results. Additionally, this compound has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

未来方向

N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea has significant potential for therapeutic applications in the treatment of cystic fibrosis and other diseases caused by CFTR dysfunction. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound to improve its efficacy and reduce potential side effects. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in animal models and human clinical trials. Other future directions for this compound research include exploring its potential applications in other diseases, such as inflammatory bowel disease and pancreatitis, and investigating its mechanisms of action in more detail.

合成方法

N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea can be synthesized using a two-step process. The first step involves the reaction of 2-chloro-4,5-difluoroaniline with ethyl 3-methoxyphenoxyacetate in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with urea in the presence of potassium carbonate and dimethylformamide to yield this compound. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography and mass spectrometry.

属性

IUPAC Name |

1-(2-chloro-4,5-difluorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF2N2O3/c1-23-10-3-2-4-11(7-10)24-6-5-20-16(22)21-15-9-14(19)13(18)8-12(15)17/h2-4,7-9H,5-6H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGVGHRKHCILBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCNC(=O)NC2=CC(=C(C=C2Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346906 | |

| Record name | 1-(2-chloro-4,5-difluorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24792077 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5924-10-7 | |

| Record name | 1-(2-chloro-4,5-difluorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B5334330.png)

![6-bromo-2-[2-(4-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5334331.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5334345.png)

![5-[(4-methoxyphenyl)amino]-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5334350.png)

![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5334353.png)

![1-{2-[(2-methoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5334361.png)

![5-{2-[3-(5-fluoro-2-methoxybenzoyl)piperidin-1-yl]ethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5334389.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5334395.png)

![2-[2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5334420.png)

![N-{1-(hydroxymethyl)-2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B5334424.png)